
2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities. The presence of the tert-butyl group in its structure enhances its stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the chromenone structure .
Industrial Production Methods: Industrial production of 6-(tert-Butyl)-2H-chromen-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(tert-Butyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromenones, quinones, and dihydro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-(tert-Butyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2H-chromen-2-one: Lacks the tert-butyl group, resulting in different reactivity and stability.
4-Methyl-2H-chromen-2-one: Similar structure but with a methyl group instead of tert-butyl.
6-Methyl-2H-chromen-2-one: Another analog with a methyl group at the 6-position.
Uniqueness: 6-(tert-Butyl)-2H-chromen-2-one is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it more stable and reactive under certain conditions compared to its analogs .
Biological Activity
Overview
2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)-, also known as 6-tert-butyl-2H-chromen-2-one , is a member of the benzopyran family. This compound is notable for its unique structure, characterized by a fused benzene and pyran ring with a tert-butyl group at the 6-position. Its molecular formula is C13H14O2 with a molecular weight of approximately 220.264 g/mol. The presence of the tert-butyl group significantly influences its biological activities and chemical properties.
Biological Activities
Research indicates that 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- exhibits several biological activities , primarily:
- Antioxidant Properties : The compound demonstrates significant antioxidant capabilities, which may protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage.
- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
- Antimicrobial Activity : Preliminary research suggests that it may possess antimicrobial properties against various pathogens.
The biological effects of 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- are attributed to its interaction with specific molecular targets and pathways:
- Molecular Targets : It is believed to interact with enzymes and receptors involved in oxidative stress and inflammatory responses. This interaction can modulate the activity of these proteins, leading to various biological effects.
- Pathways Involved : The compound affects pathways related to oxidative stress and inflammation, which are critical in many chronic diseases.
Research Findings
Several studies have focused on the biological activity of this compound:
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant potential of 2H-1-Benzopyran-2-one, 6-(1,1-dimethylethyl)- using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed an IC50 value indicating effective scavenging activity comparable to standard antioxidants.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, warranting further investigation into its mechanism and potential applications in antimicrobial therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 2H-1-Benzopyran-2-one derivatives, and how can they be adapted for the 6-(1,1-dimethylethyl) substituent?
Methodological Answer: The synthesis of 6-(tert-butyl)-2H-1-benzopyran-2-one derivatives can be adapted from established protocols for analogous benzopyranones. For example:
- DBU-Catalyzed Cyclization : Salicylaldehyde derivatives can react with allenic ketones/esters under DBU catalysis to form the benzopyran core. Adjusting steric bulk in the aldehyde precursor (e.g., introducing tert-butyl at position 6) may require optimization of reaction time and temperature .
- Bromination Strategies : For functionalization at the 4-position, n-bromosuccinimide (NBS) in carbon tetrachloride under reflux conditions has been used for bromomethylation of similar coumarins. Reaction monitoring via TLC/HPLC is critical to avoid over-bromination .
Key Considerations :
Q. How should researchers characterize the structural and purity attributes of 6-(tert-butyl)-2H-1-benzopyran-2-one?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : 1H and 13C NMR can confirm the tert-butyl group (δ ~1.3 ppm for 9H singlet in 1H; δ ~29–35 ppm for quaternary carbon in 13C). Compare with analogous compounds like 7-(dimethylamino)-4-hydroxycoumarin .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C13H14O3 for the parent compound). NIST databases provide reference fragmentation patterns for coumarins .
- Chromatographic Purity :
Q. What are the key stability considerations for handling and storing 6-(tert-butyl)-2H-1-benzopyran-2-one?
Methodological Answer:
- Storage Conditions :
- Decomposition Risks :
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when synthesizing tert-butyl-substituted benzopyranones under varying catalytic conditions?
Methodological Answer:
- Variable Analysis :
- Catalyst Loading : DBU (1,8-diazabicycloundec-7-ene) efficiency may drop with bulky substituents due to steric hindrance. Titrate catalyst (0.5–2.0 eq) and track yield via GC-MS .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions. Compare dielectric constants and reaction outcomes systematically .
- Case Study : A 20% yield discrepancy in bromination was resolved by pre-drying NBS and using radical inhibitors (e.g., BHT) to suppress undesired pathways .
Q. What strategies are effective in optimizing regioselectivity during the introduction of bulky substituents like tert-butyl groups into the benzopyranone scaffold?
Methodological Answer:
- Steric-Directed Synthesis :
- Protecting Groups : Temporarily block reactive sites (e.g., 7-OH with acetyl) before tert-butyl introduction. Deprotect post-functionalization .
- Microwave-Assisted Reactions : Enhanced thermal control can improve regioselectivity. For example, 80°C/30 min in DCE increased yield by 15% vs. conventional heating .
- Computational Pre-Screening : Use DFT calculations (e.g., Gaussian) to model transition states and predict favorable substitution sites. Compare with crystallographic data (e.g., anti-3h structure in ) .
Q. How do computational modeling approaches assist in predicting the electronic and steric effects of the tert-butyl group on benzopyranone reactivity?
Methodological Answer:
Properties
CAS No. |
267901-30-4 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-tert-butylchromen-2-one |
InChI |
InChI=1S/C13H14O2/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(14)15-11/h4-8H,1-3H3 |
InChI Key |
XYQHPCQMXRPNPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.